molecular formula C19H11F7N2O2 B6497592 N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide CAS No. 953181-21-0

N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B6497592
CAS No.: 953181-21-0
M. Wt: 432.3 g/mol
InChI Key: DSZVJUOPOWGAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of fluorine atoms and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Oxazole Ring: The initial step involves the synthesis of the oxazole ring. This can be achieved through the cyclization of appropriate precursors, such as 4-fluorobenzaldehyde and hydroxylamine, under acidic conditions to form 5-(4-fluorophenyl)-1,2-oxazole.

    Attachment of the Benzamide Group: The next step involves the introduction of the benzamide moiety. This can be done by reacting the oxazole intermediate with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, potentially leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the oxazole ring or the benzamide group, leading to different reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while reduction could produce various reduced forms of the benzamide or oxazole ring.

Scientific Research Applications

N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: Due to its structural features, this compound can be explored as a potential drug candidate. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of drug molecules.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used as a probe to study biological pathways involving fluorinated compounds or oxazole derivatives.

Mechanism of Action

The mechanism of action of N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups could enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)benzamide: This compound shares the fluorophenyl and benzamide moieties but lacks the oxazole ring and trifluoromethyl groups.

    3,5-bis(trifluoromethyl)benzamide: Similar in having the trifluoromethyl groups and benzamide moiety but lacks the oxazole ring and fluorophenyl group.

Uniqueness

N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide is unique due to the combination of the oxazole ring, fluorophenyl group, and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F7N2O2/c20-14-3-1-10(2-4-14)16-8-15(28-30-16)9-27-17(29)11-5-12(18(21,22)23)7-13(6-11)19(24,25)26/h1-8H,9H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZVJUOPOWGAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F7N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.